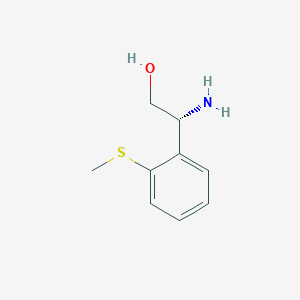

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC13433664

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NOS |

|---|---|

| Molecular Weight | 183.27 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 |

| Standard InChI Key | BAWOOENCESFOIH-QMMMGPOBSA-N |

| Isomeric SMILES | CSC1=CC=CC=C1[C@H](CO)N |

| SMILES | CSC1=CC=CC=C1C(CO)N |

| Canonical SMILES | CSC1=CC=CC=C1C(CO)N |

Introduction

Definition and Structural Characteristics

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methylthio group at the 2-position, an amino group, and a hydroxyl group on the central carbon. Its stereochemistry is defined by the (R)-configuration at the chiral center. The compound is often isolated as its hydrochloride salt (CAS 2829281-85-6), with a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol .

The SMILES notation for the hydrochloride salt is OCC@HC1=CC=CC=C1SC.[H]Cl, highlighting the chiral center at the ethan-1-ol moiety . The molecule’s structure combines a benzene ring with a methylthio group, an amino group, and a hydroxyl group, enabling diverse biological interactions.

Synthesis and Reaction Pathways

Key Synthetic Methods

The synthesis of (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol typically involves stereoselective reactions or asymmetric catalysis. Below are notable methods derived from peer-reviewed literature:

Example Reaction Pathway

-

Step 1: Condensation of 2-(methylthio)benzaldehyde with an amino alcohol precursor under basic conditions.

-

Step 2: Stereoselective reduction using a chiral catalyst or enzymatic system to establish the (R)-configuration.

-

Step 3: Isolation as the hydrochloride salt to enhance stability and solubility .

Physical and Chemical Properties

Key Data

Spectral Data

-

¹H NMR: Peaks indicative of aromatic protons, methylthio group, and chiral center (e.g., δ 1.2–1.5 ppm for methylthio, δ 3.5–4.0 ppm for CH(OH)).

Biological Activity and Pharmacological Relevance

Mechanism of Action

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol interacts with trace amine-associated receptors (TAARs), particularly TAAR1, which modulates dopaminergic pathways . This interaction suggests potential therapeutic applications in:

-

Psychiatric disorders: Modulation of mood and cognition via TAAR1 agonism .

-

Neurotransmitter regulation: Indirect effects on serotonin and dopamine systems .

Functional Studies

Research Applications and Future Directions

Current Research Focus

-

Drug Discovery:

-

Synthetic Biology:

-

Material Science:

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume